molecular formula C12H15NO2 B2712435 Ethyl (2R,3R)-3-phenylazetidine-2-carboxylate CAS No. 2248320-20-7

Ethyl (2R,3R)-3-phenylazetidine-2-carboxylate

Cat. No. B2712435
CAS RN: 2248320-20-7
M. Wt: 205.257
InChI Key: FTFRIRALBUPOTI-WDEREUQCSA-N
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Description

Ethyl (2R,3R)-3-phenylazetidine-2-carboxylate, also known as Ethyl trans-3-phenylazetidine-2-carboxylate or Ethyl trans-3-phenyl-2-azetidinecarboxylate, is a chemical compound that belongs to the class of azetidine carboxylates. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.

Scientific Research Applications

Ethyl (2R,3R)-3-phenylazetidine-2-carboxylate (2R,3R)-3-phenylazetidine-2-carboxylate has shown promising results in various scientific research applications. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In pharmacology, this compound (2R,3R)-3-phenylazetidine-2-carboxylate has been studied for its effects on the central nervous system, including its potential as a cognitive enhancer and antidepressant. In material science, this compound has been explored for its potential as a building block for the synthesis of novel polymers and materials.

Mechanism of Action

The mechanism of action of Ethyl (2R,3R)-3-phenylazetidine-2-carboxylate (2R,3R)-3-phenylazetidine-2-carboxylate is not fully understood. However, it is believed that this compound exerts its effects by modulating various biochemical pathways and signaling pathways in the body. For example, this compound (2R,3R)-3-phenylazetidine-2-carboxylate has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer progression. Additionally, this compound has been shown to enhance the activity of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in cognitive function and mood regulation.
Biochemical and Physiological Effects:
This compound (2R,3R)-3-phenylazetidine-2-carboxylate has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that this compound has anti-inflammatory, anticancer, and antimicrobial properties. In vivo studies in animal models have shown that this compound (2R,3R)-3-phenylazetidine-2-carboxylate has cognitive-enhancing, antidepressant, and analgesic effects. However, further studies are needed to determine the safety and efficacy of this compound in humans.

Advantages and Limitations for Lab Experiments

One of the advantages of Ethyl (2R,3R)-3-phenylazetidine-2-carboxylate (2R,3R)-3-phenylazetidine-2-carboxylate is its high yield and purity in the synthesis process. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in different experimental settings.

Future Directions

There are several future directions for the research and development of Ethyl (2R,3R)-3-phenylazetidine-2-carboxylate (2R,3R)-3-phenylazetidine-2-carboxylate. One potential direction is the investigation of this compound as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another direction is the exploration of this compound as a building block for the synthesis of novel polymers and materials. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of Ethyl (2R,3R)-3-phenylazetidine-2-carboxylate (2R,3R)-3-phenylazetidine-2-carboxylate involves the reaction of ethyl chloroacetate with benzylamine, followed by the reduction of the resulting N-benzyl ethyl 2-chloroacetamide with sodium borohydride. The obtained N-benzyl ethyl 2-aminoacetate is then cyclized with tosyl chloride and triethylamine to yield this compound (2R,3R)-3-phenylazetidine-2-carboxylate in high yield and purity.

properties

IUPAC Name

ethyl (2R,3R)-3-phenylazetidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-10(8-13-11)9-6-4-3-5-7-9/h3-7,10-11,13H,2,8H2,1H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFRIRALBUPOTI-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](CN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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